molecular formula C20H15F2N5O2S B2738514 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1211722-84-7

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2738514
CAS No.: 1211722-84-7
M. Wt: 427.43
InChI Key: WBKUVIGMWNWNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H15F2N5O2S and its molecular weight is 427.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of thiadiazole derivatives known for their diverse pharmacological properties. The presence of the thiadiazole moiety is significant as it has been associated with various biological activities, including anticancer effects. The structural formula can be represented as follows:

C19H18F2N4O2S\text{C}_{19}\text{H}_{18}\text{F}_2\text{N}_4\text{O}_2\text{S}

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit potent anticancer properties. The compound under review has shown efficacy against several cancer cell lines, primarily through mechanisms such as apoptosis induction and inhibition of specific kinases involved in cancer progression.

Case Studies:

  • In Vitro Studies : A study demonstrated that derivatives similar to this compound significantly decreased the viability of human cancer cell lines including colon (HT-29), lung (A549), and glioma (C6) cells. The IC50 values ranged from 1.4 to 4.2 µM, indicating strong cytotoxicity against these cancer types .
  • Mechanistic Insights : The anticancer activity is hypothesized to stem from the inhibition of 15-lipoxygenase , an enzyme involved in the inflammatory response and cancer progression. This inhibition leads to reduced proliferation and increased apoptosis in targeted cancer cells .

Other Biological Activities

Besides anticancer effects, compounds with similar structures have shown various other biological activities:

  • Antimicrobial Activity : Thiadiazole derivatives have been reported to possess antimicrobial properties against a range of pathogens .
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Data Summary

Biological ActivityCell Lines TestedIC50 Values (µM)Mechanism of Action
AnticancerHT-29 (Colon)1.4Apoptosis induction
A549 (Lung)2.015-lipoxygenase inhibition
C6 (Glioma)3.5Tyrosine kinase inhibition
AntimicrobialVariousN/ACell membrane disruption
Anti-inflammatoryVariousN/ACytokine modulation

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5O2S/c1-12-24-25-20(30-12)23-19(28)18-17(29-11-13-2-4-14(21)5-3-13)10-27(26-18)16-8-6-15(22)7-9-16/h2-10H,11H2,1H3,(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKUVIGMWNWNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=NN(C=C2OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.